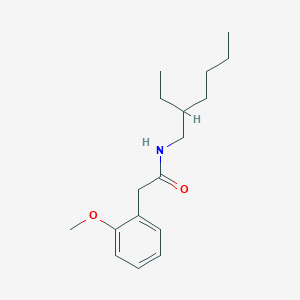
N-(2-ethylhexyl)-2-(2-methoxyphenyl)acetamide
Descripción general
Descripción
N-(2-ethylhexyl)-2-(2-methoxyphenyl)acetamide, commonly known as EMA, is a synthetic compound that has found its application in various fields, including scientific research. EMA is a lipophilic compound that has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of EMA is not well understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. EMA has also been shown to modulate the activity of certain enzymes that are involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
EMA has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of prostaglandins. EMA has also been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress. EMA has also been shown to have anticancer properties and can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMA has several advantages for lab experiments. It is a lipophilic compound that can easily penetrate cell membranes, making it useful for studying the effects of drugs on cells. EMA is also stable and can be easily stored for long periods of time. However, EMA has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of EMA. One area of research is the development of new synthetic methods for EMA that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of EMA, which is not well understood. Further research is also needed to determine the optimal dosage and administration of EMA for various applications. Finally, the potential use of EMA in the treatment of neurodegenerative diseases and cancer should be further explored.
Conclusion
EMA is a synthetic compound that has found its application in various fields, including scientific research. EMA has anti-inflammatory, analgesic, and antipyretic properties and has been shown to have neuroprotective and anticancer effects. EMA has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of EMA and its potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
EMA has been extensively studied for its scientific research application. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. EMA has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. EMA has also been studied for its anticancer properties and has been found to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-(2-ethylhexyl)-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-4-6-9-14(5-2)13-18-17(19)12-15-10-7-8-11-16(15)20-3/h7-8,10-11,14H,4-6,9,12-13H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAQDZVVPMJPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)CC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3977827.png)
![ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate](/img/structure/B3977837.png)
![8-methyl-4-(4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3977841.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-nitrophenyl)butanamide](/img/structure/B3977843.png)


![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B3977874.png)
![N-(4-methoxy-2-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3977886.png)

![3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3977891.png)


![2-(4-nitrophenyl)-2-oxoethyl 4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3977926.png)